1H-Pyrido[2,3-b][1,4]oxazin-2-ol
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Overview
Description
1H-Pyrido[2,3-b][1,4]oxazin-2-ol is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and an oxazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrido[2,3-b][1,4]oxazin-2-ol are currently unknown. The compound is a heterocyclic building block , and its specific targets may depend on the context of its use in chemical synthesis .
Mode of Action
As a chemical building block, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
The compound’s role as a building block suggests that it may be involved in the synthesis of a variety of biochemical compounds .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. As a chemical building block, its bioavailability would likely depend on the specific context of its use .
Result of Action
As a building block in chemical synthesis, its effects would likely depend on the specific compounds it helps to form .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrido[2,3-b][1,4]oxazin-2-ol can be synthesized through various methods. One common approach involves the reaction of 3-aminopyridin-2(1H)-ones with chloroacetyl chloride . This reaction typically requires a base such as potassium carbonate and is carried out in a solvent like tetrahydrofuran at reflux temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrido[2,3-b][1,4]oxazin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1H-Pyrido[2,3-b][1,4]oxazin-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical synthesis.
Comparison with Similar Compounds
3-Aminopyridin-2(1H)-ones: These compounds share a similar pyridine ring structure and are used in similar applications.
1H-Pyrido[3,2-b][1,4]oxazin-2-ol: Another heterocyclic compound with a similar fused ring system.
Uniqueness: 1H-Pyrido[2,3-b][1,4]oxazin-2-ol is unique due to its specific ring fusion and the presence of both nitrogen and oxygen heteroatoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1H-pyrido[2,3-b][1,4]oxazin-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-4,9-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCGDMOVBPCMHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C(N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724489 |
Source
|
Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-32-1 |
Source
|
Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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